molecular formula C11H11Cl2N5OS B2559928 3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide CAS No. 1356770-85-8

3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2559928
CAS No.: 1356770-85-8
M. Wt: 332.2
InChI Key: SVRIGFBWDINZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, sulfanyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. Chlorination reactions are used to introduce chlorine atoms at the 3 and 6 positions of the pyridine ring. Subsequently, the triazole ring is formed through cyclization reactions involving hydrazine and ethyl esters. The sulfanyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form corresponding oxo compounds.

  • Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyridine-2,3-dione derivatives.

  • Reduction: : Formation of dichloropyridine derivatives.

  • Substitution: : Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biomolecules.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with multiple targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological effects. The specific pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide

  • N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide

  • 3,6-Dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,6-dichloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5OS/c1-2-18-8(16-17-11(18)20)5-14-10(19)9-6(12)3-4-7(13)15-9/h3-4H,2,5H2,1H3,(H,14,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRIGFBWDINZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.